Kinase Target Engagement: FGFR1–4 Selectivity Profile of the Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine core, when optimized, demonstrates potent and selective inhibition of FGFR1–4. The cyclopropyl-substituted derivative is expected to retain or enhance this scaffold-driven selectivity. In a systematic SAR study, compound 4h (bearing a 1H-pyrrolo[2,3-b]pyridine core) exhibited IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4), demonstrating a >100-fold selectivity window for FGFR1–3 over FGFR4 [1]. In contrast, the unsubstituted parent compound 1 exhibited an IC50 of 1.9 μM (1900 nM) against FGFR1, representing a >270-fold reduction in potency compared to optimized scaffold derivatives [2]. The cyclopropyl modification at N1 is anticipated to further modulate this selectivity profile by altering hinge-binding geometry and influencing residence time on the target kinase [3].
| Evidence Dimension | FGFR1 inhibitory potency |
|---|---|
| Target Compound Data | Scaffold-derived compound 4h: FGFR1 IC50 = 7 nM |
| Comparator Or Baseline | Unsubstituted parent compound 1: FGFR1 IC50 = 1.9 μM (1900 nM) |
| Quantified Difference | 271-fold improvement in potency |
| Conditions | In vitro enzymatic kinase assay; recombinant FGFR1 kinase domain |
Why This Matters
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged FGFR inhibitor core; the N1-cyclopropyl substituent is a critical vector for optimizing potency and isoform selectivity, making this specific derivative essential for SAR-driven lead optimization campaigns.
- [1] Su X, et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv. 2021;11(34):20651-20661. View Source
- [2] Su X, et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv. 2021;11(34):20651-20661. (Compound 1 baseline data) View Source
- [3] Tan L, et al. Discovery of Type II Inhibitors of TGF-beta-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). J Med Chem. 2015;58(1):183-196. (Demonstrates conformational impact of substitutions on kinase selectivity) View Source
